molecular formula C17H18O5 B1597635 2,3,3',4'-Tetramethoxybenzophenone CAS No. 50625-53-1

2,3,3',4'-Tetramethoxybenzophenone

Cat. No. B1597635
CAS RN: 50625-53-1
M. Wt: 302.32 g/mol
InChI Key: ZZMLFJJROAGMSL-UHFFFAOYSA-N
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Description

2,3,3',4'-Tetramethoxybenzophenone (TMBP) is a synthetic phenolic compound that has been used in various scientific research applications. It has a wide range of applications, including organic synthesis, spectroscopy, and photochemistry. TMBP has also been used as a fluorescent dye in biomedical research, as well as a fluorescent indicator in the development of various imaging techniques.

Scientific Research Applications

Photocatalysis in Organic Synthesis

2,3,3',4'-Tetramethoxybenzophenone has demonstrated utility as a triplet photocatalyst in organic synthesis. Specifically, it has been used for the transformation of alpha-diazo carbonyl compounds into cyclopropanation products. This application leverages the compound's strong absorption band and efficient triplet excited-state generation, making it a valuable tool in the field of photocatalysis (Pastor-Pérez, Wiebe, Pérez‐Prieto, & Stiriba, 2007).

Synthesis of Xanthenones

2,3,3',4'-Tetramethoxybenzophenone has been used in the synthesis of xanthenones, a class of organic compounds with potential applications in various fields. This synthesis involves oxidation reactions with metal salts, indicating the versatility of 2,3,3',4'-Tetramethoxybenzophenone in organic chemistry (Ueda & Kurosawa, 1977).

Development of Mesomorphic Materials

The compound has been involved in the synthesis of tetraphenylethenes with potential for developing mesomorphic materials. These materials have applications in areas like liquid crystal displays and other electronic devices, showcasing the compound's relevance in materials science (Schultz, Diele, Laschat, & Nimtz, 2001).

Role in Photoreactions

2,3,3',4'-Tetramethoxybenzophenone has been studied for its role in photoreactions, particularly in the formation of ketyl radicals. These radicals play a significant role in organic synthesis and the study of reaction mechanisms, highlighting the compound's importance in photochemistry (Ōkubo, 1977).

Applications in Coordination Chemistry

The compound has been explored in the context of coordination chemistry, particularly in the synthesis of complexes with metal ions. These complexes can have applications ranging from catalysis to materials science, demonstrating the compound's utility in inorganic chemistry (Kunert, Philouze, Jarjayes, & Thomas, 2019).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-13-9-8-11(10-15(13)21-3)16(18)12-6-5-7-14(20-2)17(12)22-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLFJJROAGMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964861
Record name (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4'-Tetramethoxybenzophenone

CAS RN

50625-53-1
Record name (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50625-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4'-Tetramethoxybenzophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050625531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4'-tetramethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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